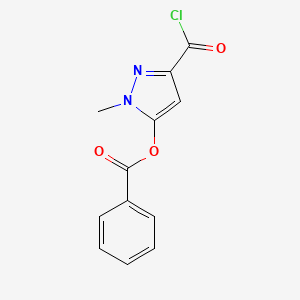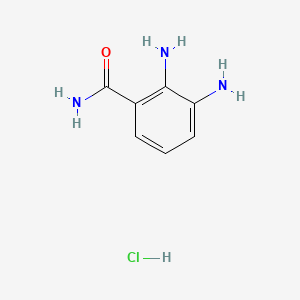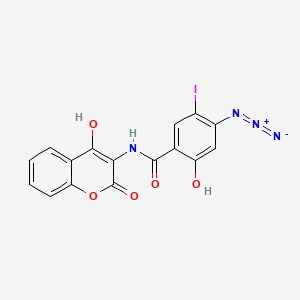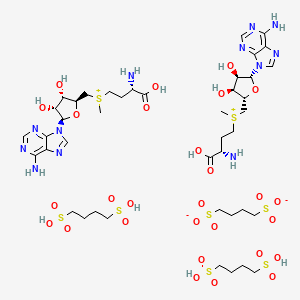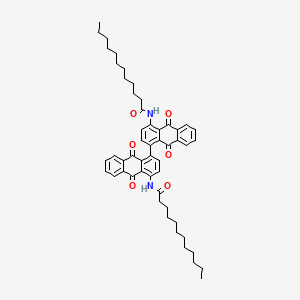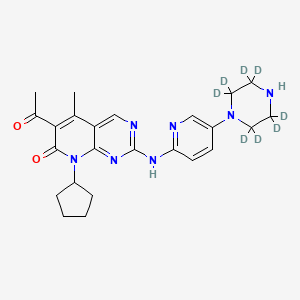
Palbociclib D8
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palbociclib D8 is a deuterium labeled Palbociclib . Palbociclib is a selective and orally active CDK4 and CDK6 inhibitor with IC50s of 11 and 16 nM, respectively . It is used in combination with other antineoplastic agents to treat HER2-negative and HR-positive advanced or metastatic breast cancer . It acts in the cell cycle machinery and was developed by Pfizer Inc .
Synthesis Analysis
The synthesis of Palbociclib involves a selective method for the determination of any impurities contained in this drug . A reliable reversed-phase HPLC method for the separation and determination of eight potential impurities was developed and validated . The structures of two new compounds and six other process-related impurities were characterized and confirmed by MS, NMR, and IR .
Molecular Structure Analysis
The molecular formula of Palbociclib D8 is C24H29N7O2 . The structure of Palbociclib D8 was characterized and confirmed by MS, NMR, and IR .
Chemical Reactions Analysis
Palbociclib is a piperazine pyridopyrimidine that acts in the cell cycle machinery . It is a second-generation cyclin-dependent kinase inhibitor selected from a group of pyridopyrimidine compounds due to its favorable physical and pharmaceutical properties .
Physical And Chemical Properties Analysis
The molecular formula of Palbociclib D8 is C24H29N7O2 . More detailed physical and chemical properties of Palbociclib D8 can be found in the Safety Data Sheet .
科学的研究の応用
Cancer Treatment: Breast Cancer
Palbociclib-d8 is primarily used in the treatment of advanced or metastasized estrogen receptor-positive and epidermal growth factor receptor 2-negative breast cancer. It functions as a highly selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6), which are crucial for cell cycle progression. By inhibiting these kinases, Palbociclib-d8 induces cell cycle arrest and senescence in responsive cells .
Lysosomal Trapping and Drug Release
Research has shown that Palbociclib-d8 can concentrate in intracellular acidic vesicles, a process known as lysosomal trapping. This property allows for a reversible storage of the drug, which can be released from these vesicles upon dilution or washing out of the extracellular medium. This feature is significant as it explains the prolonged temporal activity of Palbociclib-d8 and its paracrine activity on susceptible cells .
Pharmacokinetic Studies
Palbociclib-d8 serves as a stable isotope-labeled internal standard in pharmacokinetic studies. It is used to quantify the parent drug Palbociclib by electrospray triple-stage quadrupole mass spectrometry. This application is crucial for understanding the drug’s behavior in the body, including absorption, distribution, metabolism, and excretion .
Pharmacodynamic Correlation
The compound is instrumental in investigating pharmacokinetic-pharmacodynamic (PK/PD) relationships, particularly concerning toxicity and efficacy. For instance, studies have used Palbociclib-d8 to predict neutrophils’ time course and progression-free survival in patients with advanced breast cancer .
Biomarker Analysis
Palbociclib-d8 is used in biomarker analysis to assess the pharmacodynamic effects of the parent drug. This includes evaluating the levels of proteins such as Ki67, retinoblastoma protein, and thymidine kinase, which decrease after Palbociclib treatment. Such analyses are vital for determining the drug’s impact on cellular processes .
Combination Therapy Research
Palbociclib-d8 is also used in research to study the effects of combination therapies. For example, it is combined with other drugs like letrozole to evaluate pharmacokinetics, safety, and biomarker activity as a first-line treatment for advanced breast cancer. This research supports the approval and use of Palbociclib in various populations and helps in optimizing treatment regimens .
作用機序
Target of Action
Palbociclib-d8, a deuterium labeled variant of Palbociclib , is a selective and orally active inhibitor of Cyclin-Dependent Kinases 4 and 6 (CDK4/6) . CDK4/6 are key regulators of cell growth and play a crucial role in the cell cycle machinery .
Mode of Action
Palbociclib-d8 interacts with its targets, CDK4/6, by binding to the ATP pocket . This interaction inhibits cell growth and suppresses DNA replication in retinoblastoma tumor suppressor gene (RB) proficient cancer cells . The main mechanism of action of Palbociclib is to induce cell cycle arrest and senescence on responsive cells .
Biochemical Pathways
The inhibition of CDK4/6 by Palbociclib-d8 leads to a significant increase in the proportion of cells in the G1 state . This results in effective dephosphorylation of RB, reducing cell proliferation and inducing senescence .
Pharmacokinetics
The pharmacokinetics of Palbociclib-d8 involves a large inter-individual variability in exposure . It is extensively metabolized by cytochrome P450 3A4 . After single and multiple dosing, Palbociclib’s maximum plasma concentration was observed to be 82.14 and 139.7 ng/mL, respectively . The apparent clearance was 52.40 and 49.97 L/h, and the half-life (t½) was 23.46 and 27.26 h, respectively .
Result of Action
The result of Palbociclib-d8’s action is a stable cell-cycle arrest and long-term senescence . Levels of Ki67, retinoblastoma protein, and thymidine kinase decrease after Palbociclib treatment . This leads to the suppression of cell growth and DNA replication in RB proficient cancer cells .
Action Environment
Palbociclib-d8 concentrates in intracellular acidic vesicles, a phenomenon known as lysosomal trapping . It is released from these vesicles upon dilution or washing out of the extracellular medium . This lysosomal trapping explains the prolonged temporal activity of Palbociclib, the paracrine activity of exposed cells, and the cooperation with lysosomotropic drugs . Other lysosomotropic drugs, such as chloroquine, interfere with the accumulation of Palbociclib into lysosomes, thereby reducing the minimal dose of Palbociclib required for cell-cycle arrest and senescence .
将来の方向性
Preclinical and clinical studies have shown promising evidence for palbociclib use in metastatic HER2+ and androgen receptor-expressing triple-negative breast cancer but mixed results in the adjuvant/neoadjuvant setting, where differences may only be detectable in high-risk disease . Palbociclib combinations may constitute viable replacements for chemotherapy in the neoadjuvant setting as part of de-escalation strategies . Investigation into synergy of palbociclib with immunotherapies is also ongoing based on non-canonical effects of CDK4/6 inhibition on the tumor immune microenvironment .
特性
IUPAC Name |
6-acetyl-8-cyclopentyl-5-methyl-2-[[5-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)pyridin-2-yl]amino]pyrido[2,3-d]pyrimidin-7-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N7O2/c1-15-19-14-27-24(28-20-8-7-18(13-26-20)30-11-9-25-10-12-30)29-22(19)31(17-5-3-4-6-17)23(33)21(15)16(2)32/h7-8,13-14,17,25H,3-6,9-12H2,1-2H3,(H,26,27,28,29)/i9D2,10D2,11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHJRHEGDXFFMBM-PMCMNDOISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C2=NC(=NC=C12)NC3=NC=C(C=C3)N4CCNCC4)C5CCCC5)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=CN=C(C=C2)NC3=NC=C4C(=C(C(=O)N(C4=N3)C5CCCC5)C(=O)C)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N7O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloropyrido[2,3-D]pyrimidin-4(1H)-one hydrochloride](/img/structure/B590769.png)

![(8beta)-8-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]ergoline](/img/structure/B590779.png)

